2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-23-17(6-7-21-23)14-8-13(9-20-11-14)10-22-28(25,26)16-4-2-15(3-5-16)27-12-18(19)24/h2-9,11,22H,10,12H2,1H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJQAWVGAQRVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Pyridine Derivative Synthesis: The pyridine ring is often synthesized through Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Sulfamoylation: The sulfamoyl group is introduced by reacting the pyridine derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with Phenoxyacetamide: The final step involves coupling the sulfamoyl-pyridine intermediate with phenoxyacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and phenoxyacetamide moieties.
Reduction: Reduction reactions can target the nitro groups if present or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl and pyrazole derivatives have shown efficacy.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide would depend on its specific target. Generally, compounds with similar structures can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The pyrazole and pyridine moieties may interact with specific proteins or receptors, altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis yields, and biological activities of the target compound and analogous molecules from the evidence:
*Estimated based on structural formulas.
Key Observations:
Structural Diversity: The target compound’s pyridinylmethylsulfamoyl group distinguishes it from benzimidazole-sulfonyl derivatives (3ae/3af, 3j/3k) . Sulfamoyl groups (R-SO₂-NH-) typically exhibit greater metabolic stability than sulfonyl (R-SO₂-) or sulfinyl (R-SO-) analogs due to reduced oxidation susceptibility. Pyrazole vs.
Synthetic Accessibility :
- High yields (73–97%) for benzimidazole-sulfonyl derivatives (3ae/3af, 3ai/3aj) suggest efficient synthetic routes for similar acetamides . The target compound’s synthesis would likely require multi-step functionalization of the pyridine-pyrazole core, which may reduce yield compared to simpler analogs.
Biological Activity :
- While the target compound’s activity is unspecified, triazole-sulfanyl acetamides () demonstrate anti-exudative and antiproliferative effects, highlighting the pharmacological relevance of sulfur-containing acetamide scaffolds .
- Chloro-pyrazole acetamides () serve as precursors to insecticides, suggesting that pyrazole-acetamide hybrids may have broad bioactivity .
Substituent Effects: Methoxy groups in 3ae/3af and 3j/3k enhance solubility but may reduce membrane permeability compared to the target compound’s methylpyrazole . Sulfanyl vs.
Biological Activity
The compound 2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.44 g/mol. The compound features a pyrazole ring, pyridine moiety, and a sulfamoyl group, which are known to contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyrazole derivatives. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 18 |
| 10b | S. aureus | 20 |
| 10c | P. mirabilis | 15 |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are often evaluated for their ability to inhibit pro-inflammatory cytokines. In one study, compounds similar in structure were tested for their efficacy in reducing inflammation in vitro by measuring the levels of TNF-alpha and IL-6 in macrophage cultures .
Anticancer Activity
Preliminary research indicates that compounds containing pyrazole and pyridine rings exhibit cytotoxic effects on various cancer cell lines. A study investigated the effects of structurally related compounds on breast cancer cell lines (MCF-7), revealing significant inhibition of cell proliferation at specific concentrations . The IC50 values ranged from 5 to 15 µM depending on the derivative used.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that modifications at the 5-position significantly enhanced antibacterial activity against E. coli. The compound with a sulfamoyl group exhibited improved efficacy compared to its counterparts lacking this functional group .
- Cytotoxicity Screening : In an assessment of cytotoxicity against human embryonic kidney cells (HEK-293), several derivatives showed low toxicity profiles, indicating their potential for further development as therapeutic agents without significant adverse effects on normal cells .
Q & A
Q. Q1: What are the key considerations for designing a synthetic pathway for this compound, given its structural complexity?
Methodological Answer: The synthesis of structurally complex acetamide derivatives typically involves multi-step reactions with precise control of conditions (e.g., temperature, solvent, pH). For example:
- Step 1: Formation of the pyrazole or triazole core via cyclocondensation (e.g., refluxing hydrazides with thiocyanates or carbonyl compounds) .
- Step 2: Sulfamoyl group introduction using sulfonyl chlorides under anhydrous conditions to avoid hydrolysis .
- Step 3: Acetamide coupling via nucleophilic substitution (e.g., using 2-chloroacetonitrile in DMF with NaOH as a base) .
Critical factors include protecting reactive groups (e.g., pyrazole NH) and using chromatographic purification (e.g., silica gel or HPLC) to isolate intermediates .
Q. Q2: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm, sulfamoyl S=O stretch at 1150–1300 cm⁻¹ in IR) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Advanced Research Questions
Q. Q3: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
- Functional Group Modulation: Synthesize derivatives with variations in the pyrazole (e.g., methyl → trifluoromethyl) or phenoxy (e.g., chloro → methoxy) groups to evaluate impacts on bioactivity .
- Biological Assays: Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinity .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Q. Q4: How should researchers address contradictory biological activity data in different assay systems?
Methodological Answer:
- Assay Reproducibility: Standardize conditions (e.g., cell line passage number, serum concentration) and include positive controls (e.g., known kinase inhibitors) .
- Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Meta-Analysis: Compare data across studies using tools like PubChem BioAssay to identify trends in potency or selectivity .
Q. Q5: What computational strategies are effective for predicting metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction: Use QSAR (quantitative structure-activity relationship) models in software like Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and hERG liability .
- Metabolite Identification: Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation) with BioTransformer 3.0 .
- In Silico Toxicity: Apply tools like ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups) .
Q. Q6: How can researchers design derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Solubility Enhancement: Introduce ionizable groups (e.g., tertiary amines) or formulate as nanocrystals .
- Plasma Stability: Replace ester linkages with amides or use prodrug strategies (e.g., phosphate esters) .
- BBB Penetration: Optimize logD (1–3) and reduce polar surface area (<90 Ų) using MarvinSketch .
Data Contradiction and Validation
Q. Q7: How to resolve discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life, Cmax, and bioavailability in rodent models to identify absorption issues .
- Tissue Distribution Studies: Use radiolabeled compounds (e.g., ¹⁴C-acetamide) to assess target organ exposure .
- Mechanistic Studies: Validate target engagement in vivo via Western blotting (e.g., phospho-target protein levels) .
Experimental Design Tables
Q. Table 1: Example SAR Study Design
| Derivative | Pyrazole Substituent | Phenoxy Substituent | IC₅₀ (Target Enzyme) | Solubility (μg/mL) |
|---|---|---|---|---|
| Parent | 1-methyl | 4-sulfamoyl | 0.12 μM | 8.5 |
| Derivative A | 1-ethyl | 4-sulfamoyl | 0.09 μM | 6.2 |
| Derivative B | 1-methyl | 4-methoxy | >10 μM | 22.1 |
Q. Table 2: Key Reaction Optimization Parameters
| Step | Parameter | Optimal Condition | Impact on Yield |
|---|---|---|---|
| 1 | Solvent | Ethanol/Water (3:1) | 85% yield |
| 2 | Temperature | 80°C, 12 hrs | 92% purity |
| 3 | Catalyst | Pd/C (5 mol%) | 78% conversion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
